molecular formula C10H9ClN2O2S B5061459 3-{[(2-chlorophenyl)amino]methyl}-1,3-thiazolidine-2,4-dione CAS No. 5377-23-1

3-{[(2-chlorophenyl)amino]methyl}-1,3-thiazolidine-2,4-dione

Cat. No. B5061459
CAS RN: 5377-23-1
M. Wt: 256.71 g/mol
InChI Key: VDNJYCMYWSFCKR-UHFFFAOYSA-N
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Description

The compound “3-{[(2-chlorophenyl)amino]methyl}-1,3-thiazolidine-2,4-dione” is a derivative of thiazolidinedione . Thiazolidinediones are known for their various pharmacological properties, including anticancer, antimicrobial, antidiabetic, antioxidant, and antiviral properties .


Molecular Structure Analysis

Thiazolidinedione derivatives are characterized by a five-membered heterocyclic ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The specific molecular structure of “3-{[(2-chlorophenyl)amino]methyl}-1,3-thiazolidine-2,4-dione” is not provided in the search results.


Physical And Chemical Properties Analysis

Thiazole, a parent material for thiazolidinedione derivatives, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The specific physical and chemical properties of “3-{[(2-chlorophenyl)amino]methyl}-1,3-thiazolidine-2,4-dione” are not provided in the search results.

Mechanism of Action

The compound “3-{[(2-chlorophenyl)amino]methyl}-1,3-thiazolidine-2,4-dione” has been screened for its in vitro anti-breast cancer activity and in vitro anti-inflammatory activity . The docking results against cyclin-dependent kinase 2 (CDK2) gave insights on its inhibitory activity .

Safety and Hazards

The compound “3-{[(2-chlorophenyl)amino]methyl}-1,3-thiazolidine-2,4-dione” has been shown to have a non-hemolytic and non-toxic effect on human blood cells .

properties

IUPAC Name

3-[(2-chloroanilino)methyl]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O2S/c11-7-3-1-2-4-8(7)12-6-13-9(14)5-16-10(13)15/h1-4,12H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDNJYCMYWSFCKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=O)S1)CNC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90385797
Record name ST50740323
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90385797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{[(2-Chlorophenyl)amino]methyl}-1,3-thiazolidine-2,4-dione

CAS RN

5377-23-1
Record name ST50740323
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90385797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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